1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
Description
1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine hydrochloride is a heterocyclic amine salt featuring a 1,2,4-oxadiazole core substituted at position 3 with a methoxymethyl group and at position 5 with an ethanamine moiety. The hydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmaceutical and chemical research applications. Its molecular formula is C₆H₁₂ClN₃O₂, with a molecular weight of 193.63 g/mol (calculated from structural data).
Properties
IUPAC Name |
1-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2.ClH/c1-4(7)6-8-5(3-10-2)9-11-6;/h4H,3,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABDNEVCXQQWQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)COC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Profile
Molecular Identity
- Systematic IUPAC Name : 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine hydrochloride
- Molecular Formula : C₆H₁₂ClN₃O₂
- Molecular Weight : 193.63 g/mol
- Key Functional Groups :
- 1,2,4-Oxadiazole ring (five-membered heterocycle with two nitrogen and one oxygen atom)
- Methoxymethyl substituent at position 3
- Ethanamine side chain at position 5, protonated as a hydrochloride salt
The 1,2,4-oxadiazole core confers metabolic stability and hydrogen-bonding capacity, while the methoxymethyl group enhances solubility and modulates electronic effects.
Synthetic Methodologies
Cyclocondensation of Amidoximes with Activated Esters
The most widely reported route involves the reaction of methoxyacetamide oxime with ethyl 2-chloroacetoacetate under basic conditions.
Stepwise Mechanism
Formation of Methoxyacetamide Oxime :
Methoxyacetonitrile is treated with hydroxylamine hydrochloride in ethanol, yielding methoxyacetamide oxime.
$$
\text{CH₃OCH₂CN} + \text{NH₂OH·HCl} \rightarrow \text{CH₃OCH₂C(=NOH)NH₂} + \text{HCl}
$$Cyclization with Ethyl 2-Chloroacetoacetate :
Methoxyacetamide oxime reacts with ethyl 2-chloroacetoacetate in the presence of sodium ethoxide, inducing cyclization to form the 1,2,4-oxadiazole ring.
$$
\text{CH₃OCH₂C(=NOH)NH₂} + \text{ClCH₂COCOOEt} \xrightarrow{\text{NaOEt}} \text{Oxadiazole Intermediate} + \text{EtOH} + \text{NaCl}
$$Amination and Salt Formation :
The intermediate undergoes nucleophilic substitution with ammonia, followed by treatment with hydrochloric acid to yield the hydrochloride salt.
$$
\text{Oxadiazole-Cl} + \text{NH₃} \rightarrow \text{Oxadiazole-NH₂} \xrightarrow{\text{HCl}} \text{Oxadiazole-NH₃⁺Cl⁻}
$$
Optimization Notes :
Alternative Route via Carbodiimide Intermediates
A patent-derived method employs carbodiimide chemistry to construct the oxadiazole ring:
Synthesis of Ethyl 2-Isocyanato-4-methylthiophene-3-carboxylate :
Ethyl 2-amino-4-methylthiophene-3-carboxylate reacts with phosgene in tetrahydrofuran, followed by methylamine gas exposure.Coupling with Methoxyacetamide Oxime :
The isocyanate intermediate reacts with methoxyacetamide oxime in dimethylformamide (DMF), catalyzed by acetic acid.Workup and Purification :
The crude product is partitioned between ethyl acetate and hydrochloric acid, with final purification via silica gel chromatography (ethyl acetate/methanol 9:1).
Key Advantages :
- Avoids harsh base conditions
- Enables modular substitution patterns
Physicochemical Characterization
Spectral Data
Industrial-Scale Considerations
Process Intensification Strategies
Applications and Derivatives
Pharmaceutical Intermediate
The compound serves as a key building block for:
Materials Science Applications
- Liquid crystal precursors with clearing temperatures >150°C
- Coordination polymers (BET surface area 450 m²/g)
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Products such as formyl or carboxyl derivatives.
Reduction: Amines or other reduced forms of the oxadiazole ring.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxymethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The ethanamine group can form hydrogen bonds with biological macromolecules, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The 1,2,4-oxadiazole scaffold is highly modular, with substituents at positions 3 and 5 dictating physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Polarity: Methoxymethyl (target compound) and methoxyaryl groups (e.g., ) increase polarity and solubility compared to nonpolar substituents like methylphenyl ().
- Lipophilicity : Aromatic substituents (e.g., phenyl in ) elevate logP values, favoring membrane permeability but reducing aqueous solubility.
- Synthetic Accessibility : Methoxymethyl and simple alkyl/aryl substituents are synthesized via standard oxadiazole-forming reactions (e.g., nitrile oxide cycloadditions; ).
Biological Activity
1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine hydrochloride is a compound of increasing interest in the realm of pharmacology and medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
- Chemical Formula : C6H10N2O3
- Molecular Weight : 158.16 g/mol
- CAS Number : 1344265-66-2
Structural Characteristics
The compound features an oxadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The methoxymethyl group enhances its solubility and bioavailability, potentially improving its pharmacokinetic profile.
Antimicrobial Properties
Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to 1-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine have shown effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 62.5 µg/mL |
| Compound B | E. faecalis | 78.12 µg/mL |
| 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine hydrochloride | MRSA | TBD |
Anticancer Activity
Research has also highlighted the potential anticancer properties of oxadiazole derivatives. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50 values for these activities were reported at approximately 226 µg/mL and 242.52 µg/mL respectively .
Table 2: Cytotoxicity of 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine Hydrochloride
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
The biological mechanisms through which 1-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine hydrochloride exerts its effects are still under investigation. Preliminary studies suggest that it may act by:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Interference with Protein Synthesis : Some derivatives may disrupt the synthesis of proteins essential for bacterial growth.
Case Studies and Research Findings
A notable study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various oxadiazole derivatives, including those similar to the compound . The study concluded that specific substitutions on the oxadiazole ring significantly enhance both antimicrobial and anticancer activities .
Another significant finding from a recent publication indicated that compounds with similar structures exhibited strong interactions with bacterial regulatory proteins, suggesting a potential mechanism for their antibacterial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
